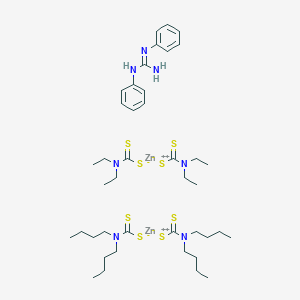
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a phenothiazine derivative compound. It is known for its use in the preparation of various pharmaceutically active compounds. The molecular formula of this compound is C22H26N2O5S, and it has a molecular weight of 430.52.
Preparation Methods
The synthetic routes for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involve the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. The industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product.
Chemical Reactions Analysis
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves its interaction with various molecular targets in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, and muscarinic receptors. This interaction leads to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparison with Similar Compounds
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is unique compared to other phenothiazine derivatives due to its specific molecular structure and pharmacological profile. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Methotrimeprazine: Known for its antipsychotic effects due to its antagonism of dopamine receptors.
These compounds share some pharmacological properties but differ in their specific applications and molecular targets.
Properties
CAS No. |
119570-59-1 |
|---|---|
Molecular Formula |
C₂₂H₂₆N₂O₅S |
Molecular Weight |
430.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


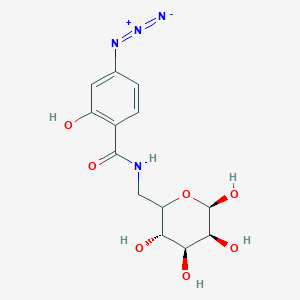

![N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B1141813.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

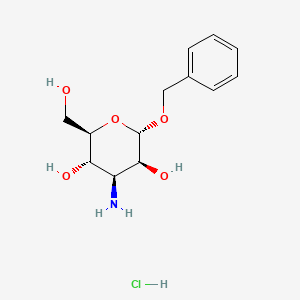
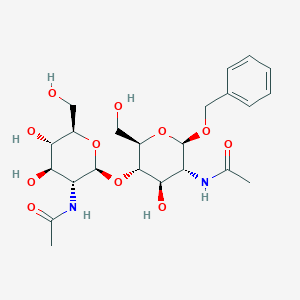
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
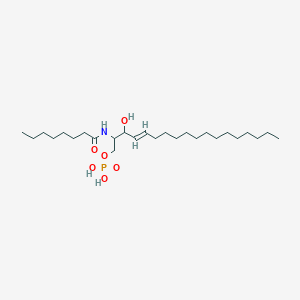
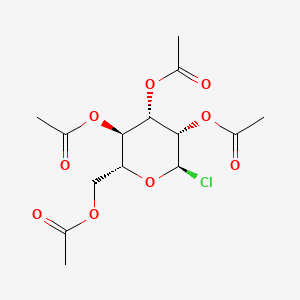
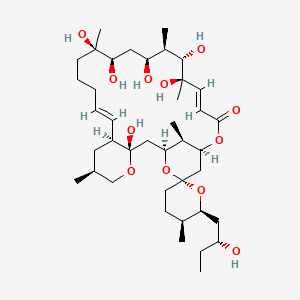
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
